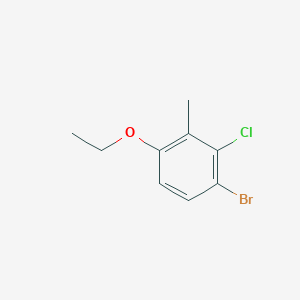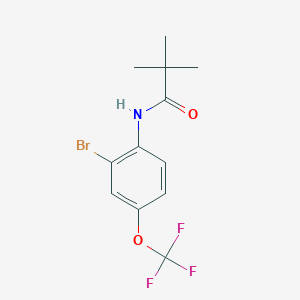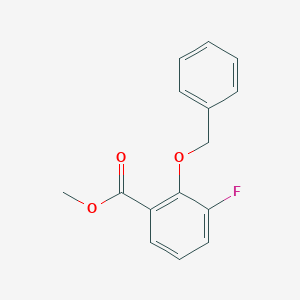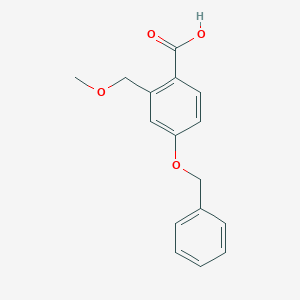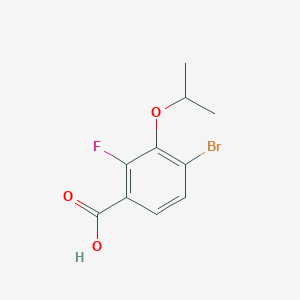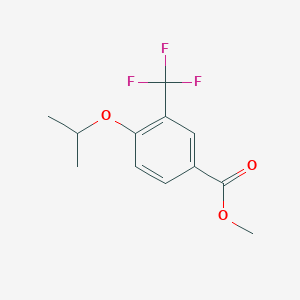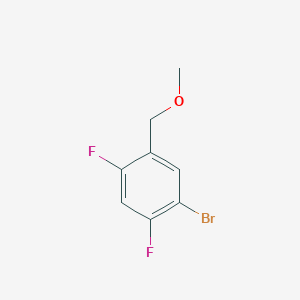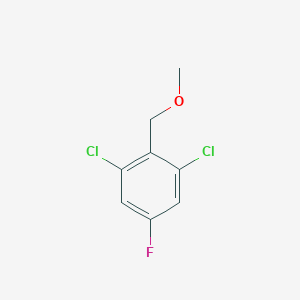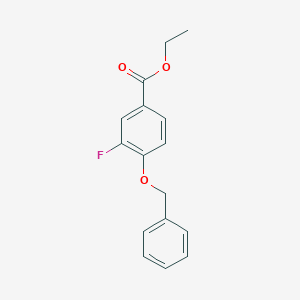
1-Chloro-2,4-difluoro-5-(methoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Chloro-2,4-difluoro-5-(methoxymethyl)benzene” is a chemical compound with the molecular formula C8H7ClF2O and a molecular weight of 192.59 . It is a derivative of benzene, which is a colorless and flammable liquid with a sweet smell .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters. Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques like ¹H NMR Spectra and Interpretation . The ¹H NMR spectrum can provide information about the number of protons to which the signal corresponds, which is useful in understanding the structure of the compound .Chemical Reactions Analysis
The chemical reactions of benzene derivatives like “this compound” can involve nucleophilic aromatic substitution reactions . The presence of electron-withdrawing groups can substantially enhance the rate of substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 192.59 and a molecular formula of C8H7ClF2O . It is stored at room temperature .Mechanism of Action
Target of Action
It’s known that halogenated and methoxymethylated benzene derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Similar compounds are known to undergo nucleophilic substitution reactions . In such reactions, a nucleophile (a molecule or ion that donates an electron pair) interacts with an electrophilic carbon in the benzene ring, leading to a substitution of the halogen atom .
Biochemical Pathways
It’s worth noting that benzene derivatives can participate in various biochemical reactions, including the suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry and is widely used in the synthesis of various organic compounds .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds are known to influence the function of various enzymes and receptors, potentially leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-2,4-difluoro-5-(methoxymethyl)benzene. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and interaction with its targets .
Future Directions
properties
IUPAC Name |
1-chloro-2,4-difluoro-5-(methoxymethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-12-4-5-2-6(9)8(11)3-7(5)10/h2-3H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYHGWWJEVNSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

